Methyl 2-propenyl selenide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-propenyl selenide can be synthesized through several methods. One common approach involves the reaction of allyl bromide with sodium methylselenolate. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propenyl selenide undergoes various chemical reactions, including:
Substitution: The selenide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or organometallic reagents; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Corresponding selenide.
Substitution: New organoselenium compounds with different functional groups.
Scientific Research Applications
Methyl 2-propenyl selenide has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-propenyl selenide involves its interaction with biological molecules and enzymes. Selenium compounds, including this compound, can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, they can modulate redox signaling pathways and influence the activity of selenoproteins, which are essential for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl selenocyanate
- Allyl selenide
- Phenyl selenide
Uniqueness
Methyl 2-propenyl selenide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities. Compared to other selenoethers, it has a relatively simple structure, making it easier to synthesize and modify for various applications .
Properties
CAS No. |
93370-41-3 |
---|---|
Molecular Formula |
C4H8Se |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
3-methylselanylprop-1-ene |
InChI |
InChI=1S/C4H8Se/c1-3-4-5-2/h3H,1,4H2,2H3 |
InChI Key |
FLYUHVDDRSUKDK-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC=C |
Origin of Product |
United States |
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